molecular formula C10H5Cl4NO2 B14367900 (2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate CAS No. 91274-95-2

(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate

Cat. No.: B14367900
CAS No.: 91274-95-2
M. Wt: 313.0 g/mol
InChI Key: JUWVCFVXXOEZSN-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate is a chemical compound with the molecular formula C10H5Cl4NO2 It is characterized by the presence of four chlorine atoms, a cyano group, and a methyl acetate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate typically involves the reaction of 2,3,4,5-tetrachloro-6-cyanophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the phenol group. The reaction can be represented as follows:

2,3,4,5-Tetrachloro-6-cyanophenol+Acetic anhydridePyridine(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate+Acetic acid\text{2,3,4,5-Tetrachloro-6-cyanophenol} + \text{Acetic anhydride} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{Acetic acid} 2,3,4,5-Tetrachloro-6-cyanophenol+Acetic anhydridePyridine​(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of tetrachloroquinone derivatives.

    Reduction: Formation of tetrachloro-6-aminophenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate exerts its effects is primarily through interactions with cellular proteins and enzymes. The compound’s chlorine atoms and cyano group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the acetate group may facilitate the compound’s entry into cells, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2,3,4,5-Tetrachlorophenyl)methyl acetate
  • (2,3,4,5-Tetrachloro-6-aminophenyl)methyl acetate
  • (2,3,4,5-Tetrachloro-6-hydroxyphenyl)methyl acetate

Uniqueness

(2,3,4,5-Tetrachloro-6-cyanophenyl)methyl acetate is unique due to the presence of both the cyano group and the acetate group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

91274-95-2

Molecular Formula

C10H5Cl4NO2

Molecular Weight

313.0 g/mol

IUPAC Name

(2,3,4,5-tetrachloro-6-cyanophenyl)methyl acetate

InChI

InChI=1S/C10H5Cl4NO2/c1-4(16)17-3-6-5(2-15)7(11)9(13)10(14)8(6)12/h3H2,1H3

InChI Key

JUWVCFVXXOEZSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N

Origin of Product

United States

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